molecular formula C9H8N2O6S B304695 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid

3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid

Cat. No. B304695
M. Wt: 272.24 g/mol
InChI Key: WRABUSWKVRCOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid, also known as DNPS-Pro, is a chemical compound used in scientific research. It is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and cellular metabolism. DNPS-Pro is synthesized using a specific method and has various applications in scientific research. In

Scientific Research Applications

3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid has various applications in scientific research. It is commonly used as a reagent to detect free sulfhydryl groups in proteins and peptides. 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid reacts with sulfhydryl groups to form a yellow-colored product, which can be quantified using spectrophotometry. This method is widely used to determine the number and location of free sulfhydryl groups in proteins and peptides.

Mechanism of Action

3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid reacts with sulfhydryl groups in proteins and peptides to form a stable adduct. The reaction is specific to sulfhydryl groups and does not react with other functional groups. The reaction mechanism involves the nucleophilic attack of the sulfhydryl group on the dinitrophenyl group of 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid, resulting in the formation of a thioether linkage.
Biochemical and Physiological Effects:
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid does not have any direct biochemical or physiological effects. It is a reagent used to detect free sulfhydryl groups in proteins and peptides. The detection of sulfhydryl groups is important in understanding the structure and function of proteins and peptides.

Advantages and Limitations for Lab Experiments

3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid has several advantages as a reagent for detecting sulfhydryl groups. It is easy to use, has high sensitivity, and can be quantified using spectrophotometry. However, 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid has some limitations, including its specificity for sulfhydryl groups and the potential for interference from other compounds in the sample.

Future Directions

There are several future directions for the use of 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid in scientific research. One area of interest is the development of new methods for detecting sulfhydryl groups in proteins and peptides. Another area of interest is the use of 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid in the study of protein-protein interactions and protein folding. Additionally, 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid could be used in the development of new drugs that target sulfhydryl groups in proteins. Overall, 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid is a valuable reagent in scientific research and has many potential applications in the future.

Synthesis Methods

3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid is synthesized using a specific method that involves the reaction of 2,4-dinitrophenylhydrazine with S-tert-butyl 3-mercaptopropionate. The resulting product is then treated with trifluoroacetic acid to yield 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid. The synthesis method has been optimized to ensure high yield and purity of the compound.

properties

Product Name

3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid

Molecular Formula

C9H8N2O6S

Molecular Weight

272.24 g/mol

IUPAC Name

3-(2,4-dinitrophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H8N2O6S/c12-9(13)3-4-18-8-2-1-6(10(14)15)5-7(8)11(16)17/h1-2,5H,3-4H2,(H,12,13)

InChI Key

WRABUSWKVRCOCO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCCC(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCCC(=O)O

Origin of Product

United States

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